N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide
Description
N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide is a quinazoline derivative characterized by a dihydrobenzo[h]quinazolinyl core linked to a 3-nitrobenzamide moiety. For instance, N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide (CAS: 306979-32-8) shares the same core but substitutes the nitro group with a methoxy group, yielding a molecular weight of 331.4 g/mol and a purity ≥95% .
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-18(13-5-3-6-15(10-13)23(25)26)22-19-20-11-14-9-8-12-4-1-2-7-16(12)17(14)21-19/h1-7,10-11H,8-9H2,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZJBUMBHJRGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common method involves the Claisen–Schmidt condensation followed by a Michael addition reaction . The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce hydroxyl groups or other functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H14N4O3
- Molecular Weight : 346.3 g/mol
- Chemical Structure : The compound features a quinazoline core fused with a benzo ring and a nitrobenzene carboxamide group, which contributes to its unique chemical properties.
Chemistry
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide serves as a versatile building block in organic synthesis. It can be utilized for:
- Synthesis of Complex Molecules : The compound is used to create derivatives with modified biological and chemical properties.
- Study of Reaction Mechanisms : Its unique structure allows for the exploration of various reaction pathways and mechanisms.
Biology
Research indicates that this compound has the potential to modulate biological pathways. Notable applications include:
- Modulation of Cytokine Secretion : It has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, indicating its anti-inflammatory properties .
- Drug Development : Its ability to influence biological targets positions it as a candidate for developing new therapeutic agents.
Medicine
The compound exhibits promising pharmacological activities:
- Anti-inflammatory Effects : Studies suggest that it may act as an anti-inflammatory agent comparable to established drugs such as indomethacin .
- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, making it relevant for conditions like neurodegenerative diseases.
Industry
In industrial applications, this compound can be explored for:
- Material Development : Its chemical stability and reactivity may contribute to the formulation of new materials with enhanced properties.
Case Study 1: Anti-inflammatory Activity
A study evaluated various derivatives of dihydrobenzo[h]quinazoline compounds, including this compound. The results indicated significant anti-inflammatory activity comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Study 2: Cytotoxicity and Anti-HIV Evaluations
Research on dihydrobenzo[h]quinazoline derivatives highlighted their cytotoxicity against specific cancer cell lines and potential anti-HIV activity. This suggests that this compound could be further investigated for its antiviral properties .
Mechanism of Action
The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the secretion of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on the molecular formula (C₁₉H₁₄N₄O₃).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro group contrasts with the methoxy group in its benzo[h]quinazoline analog , likely reducing solubility but increasing electrophilicity.
- Molecular Weight: Sulfonamide-containing derivatives (e.g., Compounds 5–8) exhibit higher molecular weights (>500 g/mol) due to bulky sulfamoylphenyl and heterocyclic substituents .
Biological Activity
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-nitrobenzenecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, emphasizing its relevance in therapeutic applications.
Chemical Structure and Properties
The compound this compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a quinazoline moiety. The presence of the nitro group and the carboxamide functional group enhances its pharmacological profile.
1. Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit tumor cell proliferation effectively. For instance, a study demonstrated that quinazolinone-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, highlighting their potential as anticancer agents .
2. Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have been well-documented. Research indicates that compounds with a similar structure can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. In particular, some hybrids have shown anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
3. Antimicrobial Activity
Quinazoline derivatives are also noted for their antimicrobial properties. Studies have reported that certain compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways critical for cancer cell survival and proliferation.
- Modulation of Enzyme Activity : These compounds can inhibit enzymes involved in inflammatory processes, thus reducing inflammation.
- Interference with DNA Synthesis : Some studies suggest that quinazoline derivatives may interfere with DNA replication in cancer cells, leading to apoptosis.
Table 1: Summary of Biological Activities and Efficacies
Q & A
Basic: What are the common synthetic pathways for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 5,6-dihydrobenzo[h]quinazolin-2-amine core with a nitro-substituted benzoyl chloride or activated carboxylic acid derivative. Key steps include:
- Starting Materials : Arylmethylene precursors (e.g., thiopyrimidine derivatives) and functionalized benzoic acid derivatives .
- Reaction Optimization :
- Solvent Choice : Polar aprotic solvents like DMF or pyridine enhance nucleophilic substitution efficiency .
- Temperature : Heating at 70–75°C improves reaction kinetics, as seen in sulfonamide derivatization .
- Catalysts : Base catalysis (e.g., NaH) facilitates Michael additions for quinazoline ring formation .
- Yield Improvement : Acidification during workup (e.g., HCl) precipitates the product, achieving ~67% yield in methanesulfonamide synthesis .
Basic: How is the purity and structural identity of the compound confirmed?
Methodological Answer:
- Chromatography : High-performance liquid chromatography (HPLC) resolves impurities, particularly critical for nitro-group-containing analogs .
- Spectroscopy :
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced: How do structural modifications (e.g., substituent changes) affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
| Modification | Biological Impact | Evidence Source |
|---|---|---|
| Nitro group (C-3) | Enhances electron-withdrawing effects, potentially improving target binding affinity. | |
| Thiophene substitution | Reduces cytotoxicity in some analogs while retaining antiviral activity. | |
| Fluorine incorporation | Increases lipophilicity and bioavailability, as seen in related quinazolines . |
Experimental Design : Compare analogs synthesized via Claisen-Schmidt condensation or Michael addition, testing in cell-based assays (e.g., anti-HIV or cytotoxicity screens) .
Advanced: What interactions drive the compound’s binding to biological targets (e.g., kinases)?
Methodological Answer:
Crystallographic studies of related 5,6-dihydrobenzo[h]quinazoline derivatives (e.g., ARQ069) show:
- Hydrophobic Interactions : The quinazoline core occupies a hydrophobic cleft in FGFR1, with Val561 gatekeeper residue contact .
- Hinge Region Binding : The aminopyrimidine group forms bidentate hydrogen bonds with kinase hinge regions, critical for inhibition .
- Conformational Flexibility : Dihedral angles (~18–23°) between the quinazoline and fluorophenyl rings influence binding specificity .
Methodology : Perform molecular docking using resolved crystal structures (PDB codes) and validate via mutagenesis assays .
Advanced: How can conflicting cytotoxicity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Cell Line Variability : Test in multiple lines (e.g., BV2 microglia vs. cancer cells) to assess tissue-specific effects .
- Assay Conditions : Standardize incubation times (e.g., 24 vs. 48 hours) and cytotoxicity metrics (MTT vs. ATP assays) .
- Impurity Profiling : Use HPLC-MS to rule out contaminants (e.g., Rosuvastatin analogs with similar cores) .
Data Analysis : Apply multivariate regression to isolate structural contributors (e.g., nitro-group position) to toxicity .
Advanced: What strategies improve the compound’s metabolic stability?
Methodological Answer:
- Deuterium Labeling : Replace labile hydrogens (e.g., NH groups) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the nitro group as a phosphonate ester, enhancing solubility and delayed activation .
- In Silico Modeling : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
